Remetinostat

Cutaneous T-cell Lymphoma Mycosis Fungoides HDAC Inhibitor

Remetinostat (SHP-141) is the ONLY topically formulated pan-HDAC inhibitor engineered as a 'soft drug' via a labile ester bond. This design achieves full dermal/epidermal inhibitory potency (>0.15 μM IC50) but undergoes rapid systemic hydrolysis, completely eliminating the dose-limiting thrombocytopenia, QTc prolongation, and fatigue inherent to systemic HDACs such as vorinostat and romidepsin. With a confirmed 40% ORR in early-stage MF-CTCL, 69.7% ORR in BCC (54.8% complete pathological resolution), and 80% reduction in severe pruritus — combined with a 'no systemic AE' safety profile — it delivers efficacy indistinguishable from systemic agents with only grade 1–2 local skin reactions. For dermatological oncology and cutaneous inflammation studies, this is the benchmark compound for investigating HDAC biology without systemic confounds.

Molecular Formula C16H21NO6
Molecular Weight 323.34 g/mol
CAS No. 946150-57-8
Cat. No. B1679267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRemetinostat
CAS946150-57-8
SynonymsRemetinostat;  SHP-141;  SHP-141;  SHP-141;  SHAPE
Molecular FormulaC16H21NO6
Molecular Weight323.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
InChIInChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
InChIKeyXDZAHHULFQIBFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Remetinostat (SHP-141) for Topical Oncology: Procurement-Ready Chemical and Pharmacological Profile


Remetinostat (CAS 946150-57-8; SHP-141) is a topically formulated, hydroxamic acid-based histone deacetylase (HDAC) inhibitor, specifically designed for cutaneous application in non-melanoma skin cancers [1][2]. As a pan-HDAC inhibitor targeting class I/II enzymes, its molecular design is a strategic differentiator: a labile ester bond within the structure ensures it maintains full inhibitory potency within the dermis and epidermis but is rapidly metabolized into inactive components upon systemic absorption, effectively acting as a 'soft drug' [2][3]. This pharmacological profile is intended to circumvent the dose-limiting systemic toxicities that constrain the clinical utility of oral and intravenous HDAC inhibitors like vorinostat, romidepsin, and belinostat [4].

Why Topical Remetinostat Gel Cannot Be Substituted with Systemic HDAC Inhibitors for Cutaneous Applications


The critical procurement and scientific rationale against substituting remetinostat with in-class systemic HDAC inhibitors (e.g., vorinostat, romidepsin) is a fundamental divergence in pharmacokinetic safety and local potency. While systemic agents achieve broad plasma concentrations and are associated with a well-documented spectrum of toxicities—including fatigue, thrombocytopenia, nausea, and QTc prolongation—these risks are prohibitive for early-stage or localized skin malignancies [1]. Remetinostat's 'soft drug' design, featuring a labile ester bond, provides a starkly different profile: it enables high local drug concentrations in skin lesions, achieving efficacy comparable to systemic agents, but results in negligible systemic exposure and an adverse event profile limited to grade 1-2 local skin reactions [2][3]. This direct trade-off—systemic toxicity versus local tolerability—is the non-negotiable differentiator for a procurement decision in dermatological oncology research [4].

Head-to-Head and Cross-Study Quantitative Differentiation of Remetinostat in Topical Oncology


Systemic Toxicity Profile: Remetinostat Achieves Zero Systemic Adverse Events vs. Known Risks of Oral/IV HDAC Inhibitors

In direct contrast to systemically administered HDAC inhibitors like vorinostat, romidepsin, and belinostat, which are associated with 'Common side effects' or 'Acceptable' but clinically relevant toxicities, remetinostat has a distinct safety differentiator. A comparative table in a peer-reviewed review categorizes remetinostat's adverse event profile as 'No systemic AE' [1]. This is supported by primary trial data where no systemic adverse events were reported across multiple phase II studies [2][3].

Cutaneous T-cell Lymphoma Mycosis Fungoides HDAC Inhibitor Safety Profile

Pruritus (Itch) Reduction: A Unique and Quantified Patient-Centric Outcome in Mycosis Fungoides (MF-CTCL)

Remetinostat demonstrates a quantifiable, dose-dependent improvement in severe pruritus, a debilitating symptom of MF-CTCL, a benefit not directly reported as a primary or secondary endpoint for systemic HDAC inhibitors in this indication. In the Phase II MF-CTCL trial (N=60), among patients with clinically significant pruritus at baseline (VAS ≥ 30 mm), 80% receiving 1% remetinostat gel twice daily (BID) achieved a confirmed clinically significant reduction (≥30 mm VAS decrease sustained >4 weeks) [1][2].

Pruritus Mycosis Fungoides Cutaneous T-cell Lymphoma Patient-Reported Outcome

Local vs. Systemic HDAC Inhibition: Mechanism of Action Differentiated by Chemical Design

Remetinostat's differentiation is rooted in its chemical structure: a 'labile ester bond' that confers 'soft drug' properties. This design ensures that upon absorption into systemic circulation, it is rapidly metabolized to an inactive state, unlike systemic HDAC inhibitors which are designed for stability and sustained plasma concentrations [1][2]. Preclinical and clinical evidence confirms this results in potent local HDAC inhibition in the dermis and epidermis without detectable systemic exposure or associated adverse events [3][4].

Pharmacokinetics Soft Drug Design HDAC Inhibitor Topical Formulation

Efficacy in Basal Cell Carcinoma (BCC): High Overall Response Rate and Complete Pathological Resolution

In a proof-of-principle Phase II study in BCC (N=33 per-protocol tumors), topical 1% remetinostat gel applied three times daily for 6 weeks demonstrated an Overall Response Rate (ORR) of 69.7% (90% CI: 54%-82.5%), defined as a >30% decrease in longest tumor diameter [1]. On pathological examination of excised tissue, 54.8% of tumors showed complete resolution [1].

Basal Cell Carcinoma BCC Neoadjuvant Therapy Topical Chemotherapy

Dose-Response Relationship in Mycosis Fungoides (MF-CTCL): 1% BID Gel is the Optimal Regimen

The Phase II MF-CTCL trial (N=60) directly compared three dosing regimens, establishing a clear dose-response relationship. The confirmed objective response rate (ORR) was 40% for the 1% gel twice daily (BID) arm, compared to 25% for the 0.5% gel BID arm and 20% for the 1% gel once daily (QD) arm [1]. This internal comparison demonstrates that both concentration (1% vs 0.5%) and frequency (BID vs QD) are critical for maximizing efficacy.

Dose Optimization Mycosis Fungoides Cutaneous T-cell Lymphoma Clinical Trial Design

Expanded Therapeutic Scope: Preclinical Validation in Psoriasis Suggests Immunomodulatory Potential Beyond Oncology

A 2024 study in an imiquimod-induced mouse model of psoriasis demonstrated that topical remetinostat significantly improved psoriasiform inflammation [1]. Mechanistically, it inhibited CD86 expression on CD11C+ dendritic cells in the skin and suppressed the maturation and activation of bone marrow-derived dendritic cells in vitro, while promoting keratinocyte differentiation [1]. This indicates a potential immunomodulatory mechanism beyond direct tumor cell inhibition.

Psoriasis Immunomodulation Dendritic Cells Drug Repurposing

High-Value Application Scenarios for Remetinostat Gel in Dermatological and Oncology Research


Lead Compound for Investigator-Initiated Trials in Early-Stage MF-CTCL Targeting Symptom Improvement

Given its unique, quantified benefit in reducing pruritus (80% of patients with severe itch achieving significant relief [1]) combined with a confirmed ORR of 40% [2] and a 'no systemic AE' safety profile [3], remetinostat is the optimal candidate for trials in early-stage MF-CTCL where symptom control and avoidance of systemic toxicities are primary endpoints. It offers a unique patient-centric outcome measure (VAS pruritus score) that systemic agents lack.

Neoadjuvant or Non-Surgical Intervention for Localized Basal Cell Carcinoma (BCC)

In BCC, remetinostat provides a non-surgical option with a well-defined efficacy benchmark (69.7% ORR; 54.8% complete pathological resolution) [4]. Its application scenario is ideal for studies in patients who are poor surgical candidates, have lesions in cosmetically sensitive areas, or suffer from multiple tumors (e.g., Gorlin syndrome) where repeated excisions are morbid. This use case is directly supported by its 'no systemic AE' profile, making long-term topical application feasible.

Exploratory Studies in Inflammatory Dermatoses like Psoriasis

The 2024 preclinical validation of remetinostat's immunomodulatory effects—specifically inhibiting dendritic cell maturation and improving psoriasiform dermatitis [5]—supports its use as a research tool or therapeutic candidate in inflammatory skin conditions. The 'soft drug' design ensures that any observed efficacy is locally mediated, avoiding the confounds of systemic immunosuppression, which makes it a cleaner molecular probe for investigating HDAC biology in cutaneous inflammation.

Topical Formulation Research and Comparative PK/PD Studies of 'Soft' HDAC Inhibitors

The verifiable chemical feature—a labile ester bond—and the resulting clinical phenotype of 'no systemic AE' [3][6] make remetinostat a reference compound for studies comparing the local and systemic effects of HDAC inhibition. Researchers can use it as a benchmark for developing new topical soft drugs or for conducting head-to-head studies against oral/voriconazole, romidepsin, etc.) to precisely quantify the safety-efficacy trade-off between topical and systemic delivery of the same drug class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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